molecular formula C11H10N4O3 B2549246 3-{[(3-amino-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid CAS No. 1285162-30-2

3-{[(3-amino-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid

Cat. No.: B2549246
CAS No.: 1285162-30-2
M. Wt: 246.226
InChI Key: ISFLASFIGXPLQY-UHFFFAOYSA-N
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Description

3-{[(3-amino-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-amino-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid typically involves the formation of the pyrazole ring followed by its functionalization. One common method involves the reaction of 3-amino-1H-pyrazole with a benzoic acid derivative under specific conditions. The reaction may require catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-amino-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-{[(3-amino-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[(3-amino-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1H-pyrazole: A precursor in the synthesis of 3-{[(3-amino-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid.

    Benzoic acid derivatives: Compounds with similar structural features and functional groups.

Uniqueness

This compound is unique due to the presence of both a pyrazole ring and a benzoic acid moiety, which confer specific chemical properties and potential biological activities. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[(5-amino-1H-pyrazole-4-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c12-9-8(5-13-15-9)10(16)14-7-3-1-2-6(4-7)11(17)18/h1-5H,(H,14,16)(H,17,18)(H3,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFLASFIGXPLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(NN=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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